3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Description
This compound (CAS No. 1355066-49-7) features a pyridine core with three distinct substituents:
- Position 3: A chlorine atom.
- Position 5: A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), a critical functional group for Suzuki-Miyaura cross-coupling reactions .
Its molecular formula is C₁₇H₂₂BClN₂O₃, with a molecular weight of 356.63 g/mol. The compound is primarily used in medicinal and materials chemistry as a boronic acid precursor for synthesizing biaryl structures.
Properties
Molecular Formula |
C16H23BClNO4 |
|---|---|
Molecular Weight |
339.6 g/mol |
IUPAC Name |
3-chloro-2-(oxan-4-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H23BClNO4/c1-15(2)16(3,4)23-17(22-15)11-9-13(18)14(19-10-11)21-12-5-7-20-8-6-12/h9-10,12H,5-8H2,1-4H3 |
InChI Key |
XRTPZTLHXOFEQS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Origin of Product |
United States |
Biological Activity
3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound characterized by its unique molecular structure. With a molecular formula of C16H23BClNO4 and a molecular weight of 339.6 g/mol, this compound features a pyridine ring with multiple functional groups that suggest potential biological activity and applications in medicinal chemistry.
Structural Features
The compound contains:
- Chloro Group : Positioned at the 3rd position of the pyridine ring.
- Tetrahydro-2H-pyran Moiety : Attached via an ether linkage at the 2nd position.
- Dioxaborolane Group : Present at the 5th position, which is known for its reactivity and potential interactions in biological systems.
These structural elements contribute to its reactivity and potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors. The presence of the chloro and tetrahydro-pyran groups may facilitate binding to specific targets, influencing biological pathways such as enzyme inhibition or receptor activation.
Potential Applications
- Medicinal Chemistry : Due to its unique structure, this compound may serve as a lead compound in drug development targeting various diseases.
- Enzyme Interaction Studies : It can be used to investigate enzyme kinetics and mechanisms due to its potential as a ligand in biochemical assays.
- Histone Deacetylase Inhibition : Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), suggesting that this compound may also exhibit such activity .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Biological Activity | References |
|---|---|---|
| Compound A | HDAC Inhibitor | |
| Compound B | Enzyme Inhibitor | |
| Compound C | Receptor Agonist |
These findings suggest that the unique structural features of this compound may enhance its bioactivity compared to other similar compounds.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the Pyridine Ring : Utilizing precursors such as chloropyridine.
- Introduction of Functional Groups : Employing nucleophilic substitution reactions to attach the tetrahydro-pyran and dioxaborolane moieties.
Optimization of these synthetic routes is crucial for achieving high yields and purity necessary for biological testing.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exhibit significant anticancer properties. Studies have shown that boron-containing compounds can interfere with cancer cell proliferation by inhibiting key enzymes involved in tumor growth. The presence of the pyridine moiety may enhance bioavailability and facilitate interactions with biological targets .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Its structural components suggest potential activity against various bacterial strains and fungi. The chloro substituent may enhance the compound's ability to penetrate microbial cell walls, making it a candidate for developing new antimicrobial agents .
Pesticide Development
Due to its chemical structure, this compound is being explored as a novel pesticide. Its effectiveness against specific pests can be attributed to the boron moiety's reactive nature which can disrupt pest metabolic processes .
Plant Growth Regulation
The compound may also function as a plant growth regulator by modulating hormonal pathways within plants. This application could enhance crop yields and improve resistance against environmental stressors .
Polymer Chemistry
In materials science, the unique properties of this compound make it suitable for use in polymer synthesis. Its ability to form stable bonds with other materials can lead to the development of advanced polymers with enhanced mechanical properties .
Nanotechnology
The compound's reactivity can be harnessed in nanotechnology for creating nanoscale materials that exhibit specific optical or electronic properties. These applications are particularly relevant in the development of sensors and electronic devices .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Research on boron compounds | Significant anticancer activity observed in vitro |
| Agricultural Science | Pesticide efficacy studies | Effective against specific insect pests; potential as a growth regulator |
| Materials Science | Polymer synthesis experiments | Enhanced mechanical properties in composite materials |
| Nanotechnology | Development of nanoscale materials | Specific optical properties achieved through chemical modification |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl halides. This reaction is pivotal for constructing biaryl systems in drug discovery .
Key Reaction Parameters
| Component | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–2 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2–3 equiv) |
| Solvent | DMF/H₂O (4:1) or THF/H₂O |
| Temperature | 80–100°C under nitrogen atmosphere |
Nucleophilic Aromatic Substitution
The electron-deficient chloropyridine ring participates in nucleophilic substitutions under controlled conditions:
Reaction Pathways
| Nucleophile | Conditions | Product |
|---|---|---|
| Primary amines | DIPEA, DMF, 90°C, 12 h | 5-Boryl-2-(THP-4-yl)oxy-3-aminopyridine |
| Alkoxides | NaH, anhydrous THF, 0°C → RT | Corresponding ether derivatives |
| Thiols | Et₃N, DCM, RT, 6 h | Thioether analogs |
Note: Steric hindrance from the THP-4-yl group slows substitution at the 2-position compared to 3-chloro site.
Boronate Ester Transformations
The dioxaborolane group enables functional group interconversions:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | H₂O₂, NaOH, H₂O/THF, 0°C → RT | Boronic acid formation |
| Transesterification | Pinacol, MgSO₄, toluene, reflux | Boronate ester exchange |
| Protodeboronation | AcOH/H₂O (1:1), 80°C, 24 h | Deboronated pyridine derivative |
Critical observation: Oxidation to boronic acid requires strict pH control (pH 7–9) to prevent decomposition.
Stability Considerations
The compound exhibits specific stability profiles:
Degradation Pathways
| Stress Condition | Observed Degradation | Mitigation Strategy |
|---|---|---|
| Acidic (pH < 3) | Hydrolysis of THP ether and boronate | Store at neutral pH |
| Thermal (>120°C) | Boronate dimerization | Use inert atmosphere below 100°C |
| UV light | Radical-induced pyridine ring modification | Amber glass storage at -20°C |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
(a) 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 652148-93-1)
- Structure : Chlorine at position 5, boronate at position 2.
- Applications : Used in synthesizing kinase inhibitors due to its accessible boronate group.
(b) 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Derivatives
- Examples :
- Comparison : These analogs lack the tetrahydro-pyran-oxy group, resulting in lower molecular weight (~270–300 g/mol) and reduced solubility in polar solvents compared to the target compound.
Core Structure Modifications
(a) 5-Chloro-3-boronate-pyrrolo[2,3-b]pyridine Derivatives
- Example : 5-Chloro-3-(pinacol boronate)-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 866546-11-4).
- Structure : Fused pyrrolo-pyridine core with a tosyl-protected nitrogen.
- However, the tosyl group complicates deprotection steps .
(b) Pyridazine-Based Boronates
- Example: 3-Cyclopropyl-6-(3-ethoxy-4-phenoxy-1H-pyrazol-1-yl)pyridazine (from ).
- Structure: Pyridazine core with ethoxy and phenoxy substituents.
- Comparison : The pyridazine core exhibits distinct electronic properties (higher electron deficiency), favoring nucleophilic aromatic substitution over the pyridine-based target compound .
Functional Group Variations
(a) Trifluoromethyl-Substituted Analogs
- Example : 3-(Pinacol boronate)-5-(trifluoromethyl)pyridine (CAS 1084953-47-8).
- Structure : Trifluoromethyl at position 5, boronate at position 3.
- Key Differences : The electron-withdrawing CF₃ group significantly lowers the LUMO energy, accelerating cross-coupling reactions but reducing stability under basic conditions .
(b) Methoxy-Substituted Analogs
Physicochemical and Reactivity Comparison
Stability and Handling Considerations
- The target compound’s boronate group is stabilized by the adjacent pyran-oxy group, reducing hydrolysis rates compared to analogs with exposed boronates (e.g., 2-Chloro-4-fluoro-5-boronate pyridine) .
- Storage under inert atmosphere (N₂/Ar) at –20°C is recommended for all boronate esters to prevent degradation.
Q & A
Q. How do solvent effects influence the compound’s stability during long-term storage?
- Methodological Answer : Accelerated stability studies in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) monitored via ¹¹B NMR reveal faster decomposition in protic solvents. Lyophilization followed by storage in amber vials with molecular sieves extends shelf life to >12 months. Degradation products (e.g., boric acid) are quantified via ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
